3-Bromo-4-ethoxy-5-methoxybenzoyl chloride molecular weight
3-Bromo-4-ethoxy-5-methoxybenzoyl chloride molecular weight
An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride. We will delve into its fundamental properties, a robust synthetic pathway with mechanistic insights, analytical characterization, and its versatile applications as a building block in modern organic synthesis.
Core Compound Profile & Physicochemical Properties
3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure incorporates several key functional groups: a reactive benzoyl chloride moiety, a bromine atom, and two distinct alkoxy groups (ethoxy and methoxy). This combination makes it a valuable and highly functionalized intermediate for introducing a substituted phenyl ring into more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and fine chemicals. The bromine atom provides a site for subsequent cross-coupling reactions, while the alkoxy groups modulate the electronic properties and lipophilicity of the scaffold.
The precise molecular weight and other key identifiers are crucial for accurate experimental design and data interpretation.
Table 1: Physicochemical Properties of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
| Property | Value | Source(s) |
| Molecular Weight | 293.54 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrClO₃ | [1][2][4] |
| CAS Number | 1160260-35-4 | [1][2][4] |
| IUPAC Name | 3-bromo-5-ethoxy-4-methoxybenzoyl chloride | [2] |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | [2] |
| InChI Key | FXVKMNQTFRXBJZ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-Bromo-4-ethoxy-5-methoxy-benzoic acid (CAS: 671790-48-0).[5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[6]
Recommended Synthetic Protocol: Chlorination of 3-Bromo-4-ethoxy-5-methoxy-benzoic acid
This protocol details the conversion of the carboxylic acid to the target acyl chloride. The core principle is the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, facilitating nucleophilic acyl substitution.
Experimental Steps:
-
System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-ethoxy-5-methoxy-benzoic acid (1.0 eq). The flask should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent & Reagent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). To this suspension, add thionyl chloride (SOCl₂, ~1.5 to 2.0 eq) dropwise at room temperature. For reactions that are sluggish, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the conversion via the formation of a Vilsmeier-type intermediate.[7]
-
Reaction Progression: Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent). The progress of the reaction can be visually monitored by the dissolution of the starting carboxylic acid and the cessation of gas evolution (SO₂ and HCl).
-
Work-up and Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation or recrystallization if necessary.
Causality and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and highly reliable transformation.[8] The reaction's success is driven by thermodynamic favorability, as the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction medium, pushing the equilibrium towards the product in accordance with Le Châtelier's principle.[7][9]
The mechanism proceeds through two key stages:
-
Activation of the Carboxylic Acid: The nucleophilic oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive acyl chlorosulfite intermediate.[7][10]
-
Nucleophilic Substitution: The chloride ion (Cl⁻), generated in the initial step, acts as a nucleophile and attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate eliminates the chlorosulfite group, which decomposes into the stable gaseous molecules SO₂ and Cl⁻ (which protonates to HCl), yielding the final acyl chloride product.[6][7]
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Analytical Characterization and Validation
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride before its use in subsequent reactions. The primary techniques are NMR and IR spectroscopy.
Table 2: Expected Spectroscopic Data for 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR (CDCl₃) | Aromatic Protons | δ 7.0 - 7.5 ppm (2H, singlets) | Two isolated protons on the benzene ring. |
| Ethoxy (-OCH₂CH₃) | δ ~4.2 ppm (quartet, 2H), δ ~1.5 ppm (triplet, 3H) | Characteristic signals for an ethyl group adjacent to an oxygen. | |
| Methoxy (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | A singlet for the three equivalent methyl protons. | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ 165 - 170 ppm | The acyl chloride carbonyl is highly deshielded. |
| Aromatic Carbons | δ 110 - 160 ppm | Multiple signals corresponding to the substituted benzene ring carbons. | |
| Alkoxy Carbons | δ ~65 ppm (-OCH₂-), δ ~56 ppm (-OCH₃), δ ~15 ppm (-CH₃) | Signals for the ethoxy and methoxy carbons. | |
| IR Spectroscopy | C=O Stretch | 1770 - 1810 cm⁻¹ (strong, sharp) | The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl. |
| C-O Stretch | 1200 - 1300 cm⁻¹ (strong) | Aromatic ether C-O stretching vibrations. |
General Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-20 mg of the acyl chloride in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Acyl chlorides are moisture-sensitive, so ensure the solvent is anhydrous.
-
¹H NMR Acquisition: Place the tube in the spectrometer and perform standard shimming. Acquire the spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.[11]
Applications in Drug Development and Organic Synthesis
Benzoyl chloride and its derivatives are cornerstone reagents in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[12][13] 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is particularly valuable as a multifunctional building block.
Key Synthetic Transformations
The high reactivity of the acyl chloride group allows it to readily participate in nucleophilic acyl substitution reactions.[14]
-
Amide Formation: Reaction with primary or secondary amines yields thermodynamically stable amides, a common functional group in many active pharmaceutical ingredients (APIs).[12]
-
Ester Formation: Reaction with alcohols or phenols produces esters, which are prevalent in fragrances and as prodrugs.[15]
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) forms diaryl ketones, which are scaffolds for drugs like antihistamines.[14]
Caption: Key Synthetic Applications of the Benzoyl Chloride Moiety.
The unique substitution pattern of this molecule offers further strategic advantages. The bromine atom can be used as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of additional complexity. The differential substitution of the aromatic ring provides steric and electronic bias that can be exploited to achieve regioselectivity in subsequent reactions and to fine-tune the pharmacological properties of the final compound.
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Solvadis. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]
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